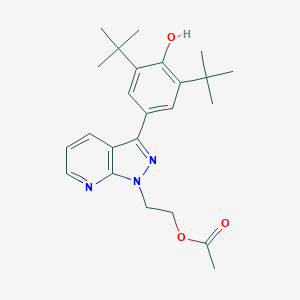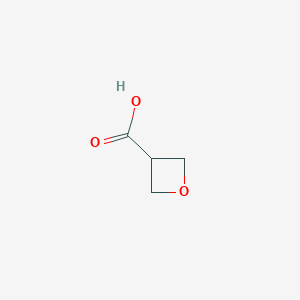
Oxetane-3-carboxylic acid
Overview
Description
Oxetane-3-carboxylic acid is a versatile and important building block for organic synthesis. It is a five-membered cyclic keto acid that is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, dyes, and more. It is also used in the synthesis of polymers and other materials.
Scientific Research Applications
Bioisosteres of Carboxylic Acid Functional Group : Oxetane rings, like oxetan-3-ol, can serve as bioisosteres for the carbonyl moiety, potentially replacing the carboxylic acid functional group. This suggests applications in drug design and medicinal chemistry (Lassalas et al., 2017).
Preparation of Substituted 3-Aminooxetanes : Oxetane rings are useful in drug discovery as bioisosteres for geminal dimethyl groups and carbonyl groups. They facilitate the creation of structurally diverse 3-aminooxetanes, enhancing the potential for novel drug development (Hamzik & Brubaker, 2010).
Synthesis of Stereoisomers of Oxetin : Oxetane cores are utilized in synthesizing various stereoisomers of 3-amino-2-oxetanecarboxylic acid (oxetin), which can be applied in the synthesis of new chiral entities for pharmaceutical research (Kassir et al., 2016).
Passerini Reactions for Oxetane Synthesis : Oxetanes can be synthesized efficiently through Passerini reactions, suggesting their utility in creating novel organic compounds (Beasley, Clarkson, & Shipman, 2012).
Drug Discovery Applications : Oxetanes can significantly change properties like aqueous solubility, lipophilicity, metabolic stability, and conformational preference in drug molecules, making them valuable in drug discovery (Wuitschik et al., 2010).
Instability and Isomerization in Oxetane-Carboxylic Acids : Oxetane-carboxylic acids exhibit high instability and tend to isomerize into (hetero)cyclic lactones, which is crucial for chemists to consider in their applications (Chalyk et al., 2022).
Synthesis of Oxetane-3-Carboxaldehyde and Methyl Oxetane-3-Carboxylate : The synthesis of these compounds from oxetane-3-one, despite challenges due to the sensitivity of the oxetane ring, has been achieved, highlighting their potential as valuable building blocks (Susan Elizabeth Kephart et al., 2016).
Protein Modification with Oxetanes : Oxetanes can be incorporated into proteins through chemoselective alkylation of cysteine, presenting potential for novel drug candidates with improved properties (Boutureira et al., 2017).
Mechanism of Action
Target of Action
Oxetane-3-carboxylic acid is a heterocyclic carboxylic acid compound primarily used in laboratory organic synthesis as an intermediate in pharmaceutical research
Mode of Action
Oxetanes, in general, have been shown to influence physicochemical properties as stable motifs in medicinal chemistry . They are high-energy oxygen-containing non-aromatic heterocycles that are of great interest as potential pharmacophores with a significant spectrum of biological activities .
Biochemical Pathways
This compound may be involved in various biochemical pathways. For instance, it can be used to synthesize various oxetane-containing lead compounds with improved solubility, reduced lipophilicity, and amphiphilicity . .
Pharmacokinetics
Oxetanes, including this compound, are known to be more metabolically stable and lipophilicity neutral . They reduce the basicity of their adjacent nitrogen atom, which may lower the drug’s overall lipophilicity . This property can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
Oxetane-containing compounds have demonstrated various biological activities, including antineoplastic, antiviral, and antifungal activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is air-sensitive and should be stored at -20°C . Furthermore, its reactivity may be influenced by the presence of other compounds or conditions in its environment .
Safety and Hazards
Future Directions
Oxetanes are gaining significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They are being increasingly used in drug discovery campaigns . The oxetane ring is an emergent, underexplored motif in drug discovery that shows attractive properties such as low molecular weight, high polarity, and marked three-dimensionality .
properties
IUPAC Name |
oxetane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-4(6)3-1-7-2-3/h3H,1-2H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOTZNQZPLAURK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600567 | |
| Record name | Oxetane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114012-41-8 | |
| Record name | Oxetane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxetane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is oxetane-3-carboxylic acid synthesized using flow chemistry, as described in the paper?
A1: The paper describes a two-step flow synthesis of this compound. First, furan is converted to oxetan-3-one via ozonolysis. [] Then, in a separate flow process, oxetan-3-one undergoes further ozonolysis to yield this compound. [] This flow chemistry approach offers advantages in terms of scalability and efficiency compared to traditional batch reactions.
Q2: Are there any advantages to using flow chemistry for the synthesis of this compound, compared to traditional batch methods?
A2: Yes, the paper highlights some potential benefits of flow chemistry for this synthesis. Flow reactions often exhibit improved control over reaction conditions, leading to increased selectivity and yield. [] Additionally, flow chemistry can enhance safety by handling hazardous reagents like ozone in a contained environment. [] The scalability of flow processes also makes them attractive for potential industrial applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



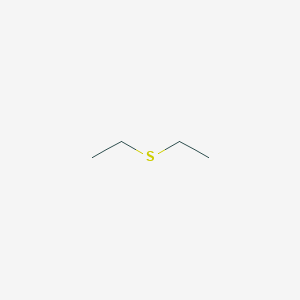

![Bicyclo[3.2.1]octan-6-amine, exo-(9CI)](/img/structure/B51125.png)
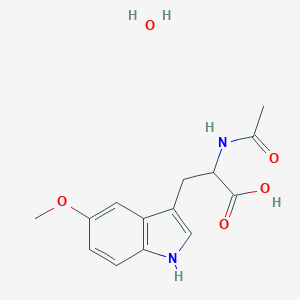
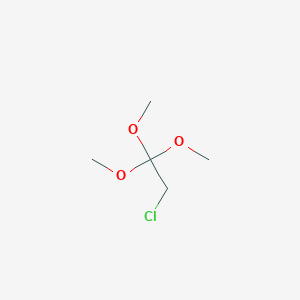
![Furo[2,3-c]pyridine-2-carbonitrile](/img/structure/B51131.png)
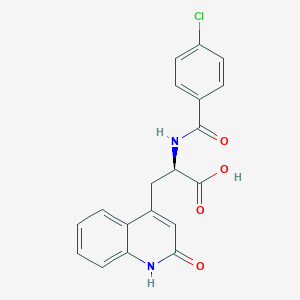
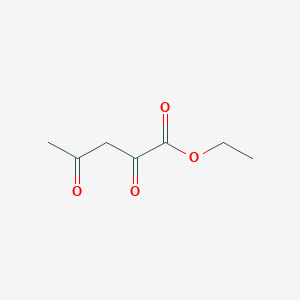
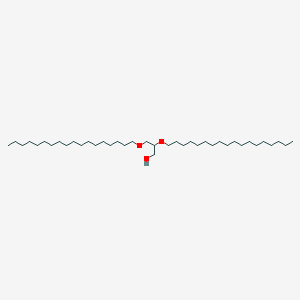
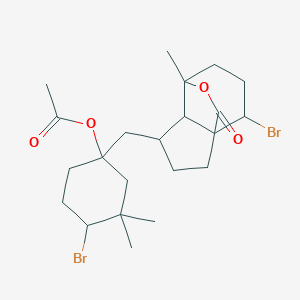
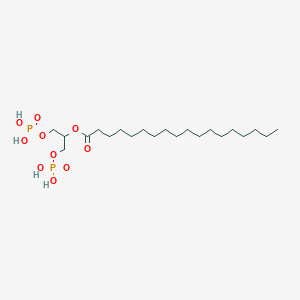

![4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol](/img/structure/B51151.png)
